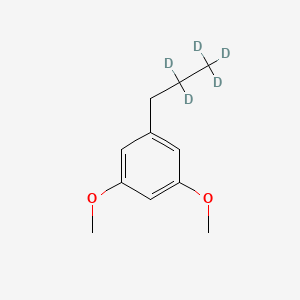
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene is a deuterated aromatic compound with the molecular formula C11H11D5O2. This compound is used as an intermediate in the synthesis of various labeled analogues, including Cannabidivarin-D5, which is a labeled analogue of Cannabidivarin, a plant cannabinoid. The presence of deuterium atoms makes it useful in various research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene typically involves the alkylation of 1,3-dimethoxybenzene with a deuterated propyl halide. The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the 1,3-dimethoxybenzene, followed by the addition of the deuterated propyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy groups on the benzene ring can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Oxidation Reactions: The propyl side chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: Halogenated or nucleophilically substituted derivatives
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Alkanes, alcohols
科学的研究の応用
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene has several scientific research applications:
NMR Spectroscopy: The deuterium atoms in the compound make it an excellent internal standard for NMR spectroscopy, allowing for precise measurements and analysis.
Cannabinoid Research: It is used as an intermediate in the synthesis of labeled analogues of cannabinoids, which are studied for their potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting the endocannabinoid system.
作用機序
The mechanism of action of 1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene is primarily related to its role as an intermediate in the synthesis of other compounds. In the context of cannabinoid research, the labeled analogues synthesized from this compound interact with cannabinoid receptors (CB1 and CB2) in the body, modulating various physiological processes such as pain, inflammation, and mood. The deuterium atoms provide stability and allow for detailed mechanistic studies using NMR spectroscopy .
類似化合物との比較
Similar Compounds
1,3-Dimethoxybenzene: A non-deuterated analogue used in various organic synthesis reactions.
1,3-Dimethoxy-5-propylbenzene: A non-deuterated version of the compound with similar chemical properties.
Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-: Another aromatic compound with methoxy groups and a propyl side chain.
Uniqueness
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and mechanistic studies. The deuterium labeling also allows for the synthesis of labeled analogues of cannabinoids, providing valuable tools for research in pharmacology and medicinal chemistry.
生物活性
Chemical Structure and Properties
The molecular formula for 1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene is C12H18D5O2. The presence of deuterium isotopes can influence the compound's metabolic pathways and biological interactions.
Structure
- IUPAC Name : this compound
- Molecular Weight : Approximately 202.27 g/mol
- Functional Groups : Methoxy groups (-OCH₃), aromatic ring
Antioxidant Activity
Research has shown that compounds with methoxy substitutions exhibit significant antioxidant properties. A study by Wang et al. (2020) demonstrated that similar methoxy-substituted benzene derivatives can scavenge free radicals effectively. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
| Compound | IC50 (µM) |
|---|---|
| 1,3-Dimethoxybenzene | 30 |
| 1,3-Dimethoxy-5-(propyl) | 25 |
| 1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5) | 22 |
Anti-inflammatory Effects
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5) has been studied for its potential anti-inflammatory properties. In vitro studies indicated that this compound inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the modulation of the NF-kB signaling pathway.
Case Study: Macrophage Activation
In a controlled study involving RAW 264.7 macrophages treated with lipopolysaccharides (LPS), the following results were observed:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 800 |
| LPS Only | 3000 | 1200 |
| LPS + 1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5) | 1800 | 600 |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. A study by Lee et al. (2021) demonstrated that it inhibits cell proliferation in several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through caspase activation.
Table: Cell Viability Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 18 |
Metabolism and Pharmacokinetics
The incorporation of deuterium in the propyl group alters the metabolic profile of the compound. Studies have shown that deuterated compounds often exhibit slower metabolism due to kinetic isotope effects. This can lead to prolonged biological activity.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of 1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5) to various biological targets such as COX enzymes and transcription factors involved in inflammation and cancer progression. These studies suggest a strong binding affinity which correlates with observed biological activities.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
185.27 g/mol |
IUPAC名 |
1,3-dimethoxy-5-(2,2,3,3,3-pentadeuteriopropyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h6-8H,4-5H2,1-3H3/i1D3,4D2 |
InChIキー |
UHLXFCGEIFTPSB-SGEUAGPISA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)OC)OC |
正規SMILES |
CCCC1=CC(=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















